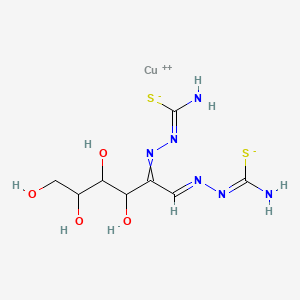![molecular formula C15H10N4O4S B14634395 Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- CAS No. 53295-68-4](/img/structure/B14634395.png)
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, a 2,4-dinitrophenyl group, and a 2-methylbenzo[b]thien-3-yl group, making it a complex molecule with interesting chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dinitrophenyl and 2-methylbenzo[b]thien-3-yl precursors. These precursors are then subjected to diazotization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and sulfoxide derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
科学的研究の応用
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can modulate signaling pathways and cellular processes, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-2-yl)-
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-4-yl)-
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-5-yl)-
Uniqueness
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl group on the benzo[b]thienyl ring and the presence of the diazene and dinitrophenyl groups contribute to its distinct properties compared to similar compounds .
特性
CAS番号 |
53295-68-4 |
|---|---|
分子式 |
C15H10N4O4S |
分子量 |
342.3 g/mol |
IUPAC名 |
(2,4-dinitrophenyl)-(2-methyl-1-benzothiophen-3-yl)diazene |
InChI |
InChI=1S/C15H10N4O4S/c1-9-15(11-4-2-3-5-14(11)24-9)17-16-12-7-6-10(18(20)21)8-13(12)19(22)23/h2-8H,1H3 |
InChIキー |
JFOLXWFNUNCQGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2S1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


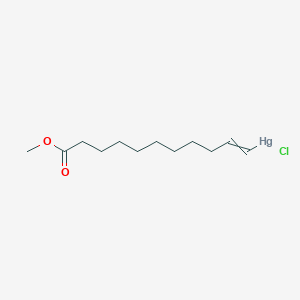
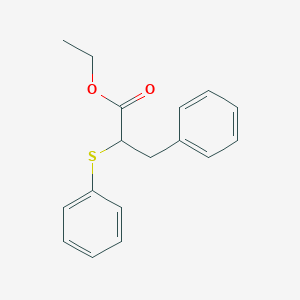
![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
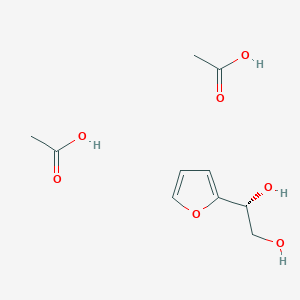


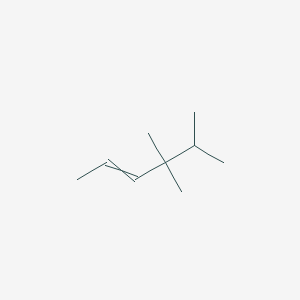
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
